8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Description
8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane is a tricyclic ether derivative characterized by a complex oxygen-rich scaffold. Its core structure consists of a dodecane ring system fused with three-, five-, and seven-membered oxacycles, stabilized by four methyl groups at positions 4, 4, 11, and 11. The azidomethyl (-CH₂N₃) substituent at position 8 introduces unique reactivity, particularly in click chemistry applications such as Huisgen cycloaddition, enabling bioconjugation or polymer synthesis.
Properties
CAS No. |
4711-00-6 |
|---|---|
Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
(1S,2R,6R,8R,9S)-8-(azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C12H19N3O5/c1-11(2)17-7-6(5-14-15-13)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1 |
InChI Key |
KIBLVBPHQCVUFG-SOYHJAILSA-N |
SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CN=[N+]=[N-])C |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CN=[N+]=[N-])C |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CN=[N+]=[N-])C |
Pictograms |
Irritant; Health Hazard |
Synonyms |
6-Azido-6-deoxy-1,2:3,4-bis-O-(1-methylethylidene)-α-D-galactopyranose; 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose; NSC 125620; |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Deoxy-1,2:3,4-Di-O-Isopropylidene-α-D-Galactopyranose
The synthesis begins with the protection of D-galactose using acetone under acidic conditions to form 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose. Key parameters include:
| Step | Reagent/Condition | Purpose | Yield |
|---|---|---|---|
| 1 | D-galactose, acetone, H2SO4 | Acetonide protection | 78–85% |
| 2 | NaBH4, MeOH | Reduction of C6 hydroxyl | 92% |
The C6 hydroxyl group is selectively reduced to a methylene group via sodium borohydride, yielding 6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
Halogenation at C8
The introduction of a leaving group at C8 precedes azide substitution. Iodination is preferred due to superior leaving group ability:
This step generates (1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane, confirmed by ¹H NMR (δ 3.85–4.15 ppm, m, H-8).
Azide Substitution
The iodomethyl intermediate undergoes nucleophilic displacement with sodium azide:
Reaction Conditions
Characterization Data
Industrial-Scale Considerations
Process Optimization
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Iodination | Batch reactor (1 L) | Continuous flow |
| Azide Safety | Local exhaust | Dedicated containment |
| Purification | Column chromatography | Crystallization |
Industrial routes replace column chromatography with crystallization from ethyl acetate/hexane (mp 112–114°C).
Challenges and Solutions
Stereochemical Integrity
The tricyclic system’s stereochemistry is maintained via rigid ketal protection. Epimerization at C8 is prevented by:
Alternative Pathways
Chemical Reactions Analysis
Types of Reactions: ML064 itself does not undergo chemical reactions as it is essentially purified water. it is used as a solvent or medium in various chemical reactions in molecular biology.
Common Reagents and Conditions: In molecular biology, ML064 is used to prepare solutions and reagents that require a high degree of purity. It is often used in conjunction with other reagents such as buffers, enzymes, and nucleotides.
Major Products Formed: Since ML064 is used as a solvent, it does not form products on its own. Instead, it facilitates the reactions of other compounds by providing a contaminant-free environment.
Scientific Research Applications
ML064 is widely used in various scientific research applications, including:
Chemistry: It is used to prepare solutions and reagents that require high purity water.
Biology: ML064 is essential for experiments involving DNA, RNA, and protein analysis, where contamination from nucleases and proteases must be avoided.
Medicine: It is used in the preparation of reagents for diagnostic tests and other medical research applications.
Industry: ML064 is used in the production of pharmaceuticals and other products that require high purity water.
Mechanism of Action
As ML064 is purified water, it does not have a specific mechanism of action. Its primary function is to provide a contaminant-free environment for various molecular biology applications. By ensuring the absence of DNase, RNase, and protease activity, ML064 helps maintain the integrity of biological samples and reagents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous tricyclic ethers, emphasizing functional group variations, physicochemical properties, and applications:
Table 1: Comparative Analysis of Tricyclic Ether Derivatives
Key Findings:
Functional Group Reactivity :
- The azidomethyl derivative’s azide group enables rapid cycloaddition with alkynes, distinguishing it from ester or alcohol analogs.
- Carboxylic acid derivatives (e.g., ) exhibit higher polarity, making them suitable for aqueous-phase reactions or coordination chemistry.
Stability and Handling :
- Azides are prone to decomposition under heat or mechanical stress, necessitating cautious storage compared to stable esters or alcohols.
- Methyl esters (e.g., ) offer enhanced shelf life due to reduced susceptibility to oxidation.
Applications: Azidomethyl derivative: Primarily a synthetic tool for bioconjugation or material science (e.g., polymer crosslinking). Carboxylic acid derivative: Potential use in pharmaceutical synthesis (e.g., prodrugs) or as a ligand in catalysis. Acetate ester: Intermediate in fragrance or flavoring industries due to volatility and ester functionality.
Structural Insights :
Biological Activity
8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane (CAS No. 4711-00-6) is a compound of interest in molecular biology and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C12H19N3O5
- Molecular Weight : 285.30 g/mol
- IUPAC Name : (1S,2R,6R,8R,9S)-8-(azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Synthesis
The synthesis of this compound involves several steps:
- Conversion of starting material (4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-ol) to a tosylate derivative.
- Reaction with sodium azide to form the azide intermediate.
- Reduction to generate an amine intermediate.
- Final reaction with methyl iodide to yield the target compound.
Antimicrobial Activity
Research has indicated that compounds with azide functional groups can exhibit various biological activities including antimicrobial properties. A study examining similar azide derivatives showed promising antibacterial effects against Gram-negative and Gram-positive bacteria such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Azide Compounds
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | Staphylococcus aureus | High |
| 8-Azidomethyl | E. coli | Pending Evaluation |
| 8-Azidomethyl | Staphylococcus aureus | Pending Evaluation |
Cytotoxicity Studies
In vitro studies have shown that azide-containing compounds can possess cytotoxic properties against various cancer cell lines . The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Case Studies
-
Case Study on Antimicrobial Properties :
A recent study synthesized several azide derivatives and tested their antibacterial activity using the agar diffusion method against E. coli and Staphylococcus aureus. The results indicated that while some derivatives showed significant inhibition zones against Staphylococcus aureus, others were ineffective against E. coli . -
Cytotoxicity Assessment :
Another investigation focused on the cytotoxic effects of azide derivatives on breast cancer cells (MCF-7). The study reported that certain derivatives exhibited significant cytotoxicity with IC50 values indicating potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 8-(azidomethyl)-tetramethyl-pentaoxatricyclododecane, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Cyclization : Start with a spirocyclic precursor (e.g., 2-oxa-spiro[3.4]octane-1,3-dione derivatives) and introduce azide groups via nucleophilic substitution. Optimize solvent polarity (e.g., DMF/THF mixtures) and temperature (60–80°C) to favor azide incorporation while minimizing side reactions .
- Design of Experiments (DoE) : Use factorial design to screen variables like catalyst loading, reaction time, and stoichiometry. Computational tools (e.g., MOPAC2009) can predict transition states to guide optimization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the tricyclic core and azide functionality?
- Structural Confirmation :
- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–O: ~1.43 Å, C–N: ~1.47 Å) and torsional angles to validate the tricyclic framework. Use SHELXS97/SHELXL97 for refinement, ensuring a data-to-parameter ratio >7.0 .
- Multinuclear NMR : Assign ¹³C NMR peaks for oxolane rings (δ = 70–100 ppm) and azidomethyl groups (δ = 50–55 ppm). ¹H-¹⁵N HMBC can confirm N–CH₂ connectivity .
- Table : Key Crystallographic Parameters (Example from Analogous Compounds)
| Parameter | Value (Orthorhombic System) |
|---|---|
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 6.9459, 9.7010, 24.0382 |
| V (ų) | 1619.7 |
| R Factor | 0.035 |
| Data-to-Parameter Ratio | 7.1 |
| Source: Adapted from Shah et al. (2010) |
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved for azide-containing tricyclic systems?
- Conflict Analysis :
- Compare experimental bond lengths (e.g., C–N in azide: ~1.10 Å) with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Discrepancies >0.02 Å may indicate dynamic disorder or solvent effects .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π, π–π stacking) that distort the lattice. Tools like CrystalExplorer can visualize these effects .
- Mitigation : Collect high-resolution data (θ > 25°) at low temperature (100 K) to reduce thermal motion artifacts .
Q. What computational strategies are suitable for modeling the reactivity of the azidomethyl group in click chemistry applications?
- Methodological Framework :
- Reaction Path Search : Apply nudged elastic band (NEB) methods in Gaussian 16 to map energy barriers for azide-alkyne cycloaddition. Validate with experimental kinetics (e.g., pseudo-first-order rate constants) .
- Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on transition states. Polar aprotic solvents (e.g., DMSO) typically accelerate reactivity by stabilizing dipolar intermediates .
Q. How can bioactivity studies (e.g., antibacterial screening) be designed to account for the compound’s structural complexity?
- Experimental Design :
- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls for azide toxicity (e.g., sodium azide) .
- Structure-Activity Relationships (SAR) : Synthesize analogs with varied substituents (e.g., halogenation at C4/C11) to isolate contributions of the azidomethyl group. Analyze trends via multivariate regression .
- Data Interpretation : Correlate bioactivity with LogP values (calculated via ChemDraw) to assess membrane permeability. Compounds with LogP 1.5–2.5 typically exhibit optimal uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
